molecular formula C15H14N4 B14271755 2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) CAS No. 132839-11-3

2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine)

Cat. No.: B14271755
CAS No.: 132839-11-3
M. Wt: 250.30 g/mol
InChI Key: OXQXPJSDWWMAGP-UHFFFAOYSA-N
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Description

2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is a heterocyclic compound that features a pyrazole ring fused with two 6-methylpyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromo-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes or other proteins. Additionally, its ability to donate and accept hydrogen bonds allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is unique due to its specific arrangement of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for forming stable metal complexes and exploring new chemical reactivity patterns.

Properties

CAS No.

132839-11-3

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-methyl-6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-5-yl]pyridine

InChI

InChI=1S/C15H14N4/c1-10-5-3-7-12(16-10)14-9-15(19-18-14)13-8-4-6-11(2)17-13/h3-9H,1-2H3,(H,18,19)

InChI Key

OXQXPJSDWWMAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=NN2)C3=CC=CC(=N3)C

Origin of Product

United States

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